1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl-
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Overview
Description
1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- is a heterocyclic compound that belongs to the class of pyrroloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- can be achieved through several synthetic routes. One common method involves the electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions, and diazo coupling . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and reduce costs. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-f]isoquinoline: Another member of the pyrroloisoquinoline family with similar structural features and biological activities.
1H-Pyrrolo[2,3-b]pyridine:
Uniqueness
1H-Pyrrolo[2,3-h]isoquinoline, 2-acetyl-2,3,4,7-tetrahydro-1-methyl- is unique due to its specific structural configuration and the presence of the acetyl and methyl groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
CAS No. |
58491-37-5 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-(1-methyl-1,3,4,7-tetrahydropyrrolo[2,3-h]isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C14H16N2O/c1-9-14-11(6-8-16(9)10(2)17)3-4-13-12(14)5-7-15-13/h3-5,7,9,15H,6,8H2,1-2H3 |
InChI Key |
XAMWAQFEFLSMLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1C(=O)C)C=CC3=C2C=CN3 |
Origin of Product |
United States |
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